molecular formula C9H19N4O3P B11488215 Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester

Phosphonic acid, [1-[[amino(cyanoimino)methyl]amino]-1-methylethyl]-, diethyl ester

Cat. No.: B11488215
M. Wt: 262.25 g/mol
InChI Key: DKSWXRHORULVMV-UHFFFAOYSA-N
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Description

DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE is a complex organophosphorus compound known for its unique chemical structure and properties. This compound is part of the phosphonate family, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely used in various fields, including agriculture, medicine, and materials science, due to their stability and reactivity.

Properties

Molecular Formula

C9H19N4O3P

Molecular Weight

262.25 g/mol

IUPAC Name

1-cyano-2-(2-diethoxyphosphorylpropan-2-yl)guanidine

InChI

InChI=1S/C9H19N4O3P/c1-5-15-17(14,16-6-2)9(3,4)13-8(11)12-7-10/h5-6H2,1-4H3,(H3,11,12,13)

InChI Key

DKSWXRHORULVMV-UHFFFAOYSA-N

Isomeric SMILES

CCOP(=O)(C(C)(C)/N=C(\N)/NC#N)OCC

Canonical SMILES

CCOP(=O)(C(C)(C)N=C(N)NC#N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE typically involves the reaction of diethyl phosphite with an appropriate nitrile compound under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . This reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE often involves large-scale batch or continuous processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The reaction is typically conducted in a solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates. These products are often used as intermediates in the synthesis of more complex molecules or as active ingredients in various applications .

Scientific Research Applications

DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates, such as diethyl (2-cyanoethyl)phosphonate and diethyl (pyrrolidin-2-yl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

DIETHYL {2-[(E)-N’'-CYANOCARBAMIMIDAMIDO]PROPAN-2-YL}PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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